6-bromo-8-chloro-1H-quinazolin-4-one
Description
6-Bromo-8-chloro-1H-quinazolin-4-one is a halogenated quinazolinone derivative with the molecular formula C₈H₄BrClN₂O. Quinazolinones are heterocyclic compounds featuring a fused benzene and pyrimidine ring system, known for their pharmacological relevance, including kinase inhibition, antimicrobial, and anticancer activities. The bromine and chlorine substituents at positions 6 and 8, respectively, confer distinct electronic and steric properties, influencing reactivity, solubility, and biological interactions.
Properties
IUPAC Name |
6-bromo-8-chloro-1H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClN2O/c9-4-1-5-7(6(10)2-4)11-3-12-8(5)13/h1-3H,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIFCAEBLOMLFBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)N=CN2)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C2=C1C(=O)N=CN2)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Catalysis
The cyclization process typically employs a dual-catalyst system to enhance reaction efficiency:
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Catalyst 1 : Cuprous chloride (CuCl) or cuprous bromide (CuBr) facilitates the formation of the quinazolinone ring by promoting nucleophilic attack and dehydration.
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Catalyst 2 : Potassium iodide (KI) or sodium iodide (NaI) acts as a halide source, stabilizing intermediates and improving regioselectivity.
A representative procedure involves refluxing the anthranilic acid derivative with formamidine acetate, potassium hydroxide (KOH), and acetonitrile as the solvent for 18–20 hours under inert conditions. This method achieves yields exceeding 80%, with purity confirmed via recrystallization from 2-propanol/hexane mixtures.
One-Step Synthesis from Halogenated Benzoic Acids
An alternative approach leverages halogenated benzoic acids as starting materials. For instance, 2-bromo-5-chlorobenzoic acid reacts with formamidine acetate in the presence of CuCl and KI to directly yield this compound. This method circumvents the need for pre-functionalized anthranilic acids, streamlining the synthesis.
Mechanistic Insights
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Acylation : The carboxylic acid group of the benzoic acid reacts with formamidine acetate, forming an intermediate amidine.
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Cyclization : Intramolecular nucleophilic attack by the amine group on the carbonyl carbon generates the quinazolinone core.
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Halogen Retention : Bromine and chlorine substituents remain intact due to the mild reaction conditions, avoiding undesired dehalogenation.
Table 1: Optimization of Reaction Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 76–120°C | Maximizes rate without decomposition |
| Catalyst (CuCl:KI) | 0.02–0.05:0.4–3.1 (wt%) | Enhances cyclization efficiency |
| Solvent | Acetonitrile | Improves solubility of intermediates |
Post-Cyclization Halogenation Strategies
For substrates where direct cyclization is impractical, post-synthetic halogenation offers a viable pathway. This two-step method involves:
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Quinazolinone Core Formation : Synthesize 1H-quinazolin-4-one via cyclization of unsubstituted anthranilic acid.
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Electrophilic Halogenation :
Challenges and Solutions
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Regioselectivity : Directed ortho-metalation (DoM) using lithium diisopropylamide (LDA) ensures precise halogen placement.
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Side Reactions : Addition of radical scavengers (e.g., TEMPO) minimizes over-halogenation.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-mediated strategies enable late-stage functionalization of halogenated quinazolinones. For example, Suzuki-Miyaura coupling introduces bromine to a pre-chlorinated intermediate:
Procedure :
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Start with 8-chloro-1H-quinazolin-4-one .
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Perform Suzuki coupling with phenylboronic acid derivatives under Pd(dppf)Cl₂ catalysis to install bromine at position 6.
Key Advantages :
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High functional group tolerance.
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Compatibility with diverse boronic acids for structural diversification.
Comparative Analysis of Synthetic Routes
Table 2: Efficiency and Scalability of Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Cyclization of Anthranilic Acid | 85–90 | ≥98 | Industrial |
| One-Step Benzoic Acid Route | 80–87 | ≥95 | Pilot-scale |
| Post-Cyclization Halogenation | 70–75 | ≥90 | Laboratory |
| Suzuki Coupling | 65–70 | ≥85 | Research |
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes cost-effectiveness and safety:
Chemical Reactions Analysis
Types of Reactions
The compound “6-bromo-8-chloro-1H-quinazolin-4-one” undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of “this compound” include oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are critical in determining the outcome of these reactions.
Major Products Formed
The major products formed from the reactions of “this compound” depend on the specific reaction conditions and reagents used. These products can include a range of derivatives with different functional groups and chemical properties.
Scientific Research Applications
Medicinal Chemistry
The compound's potential as a therapeutic agent is notable, particularly in cancer treatment and antimicrobial applications. Key findings include:
- Anticancer Activity : Research indicates that 6-bromo-8-chloro-1H-quinazolin-4-one exhibits inhibitory effects on various cancer cell lines by targeting specific kinases involved in cell signaling pathways. For instance, studies have shown its efficacy against epidermal growth factor receptor (EGFR) overexpression, which is common in several cancers .
- Antimicrobial Properties : The compound has demonstrated activity against both gram-positive and gram-negative bacteria, making it a candidate for developing new antibiotics. Variations in substituents on the quinazolinone ring have been linked to improved antibacterial activity .
Enzyme Inhibition Studies
This compound has been investigated for its role as an enzyme inhibitor:
- Poly(ADP-ribose) Polymerase (PARP) Inhibition : This compound has shown promise as a PARP inhibitor, which is crucial in DNA repair mechanisms. Its derivatives have been synthesized and evaluated for their ability to inhibit PARP activity, with some exhibiting nanomolar potency .
Data Table: Biological Activities of this compound
Anticancer Research
In a study conducted by Wissner et al., derivatives of quinazoline were synthesized and screened for their ability to inhibit EGFR autophosphorylation, leading to reduced tumor growth in vitro and in vivo models . The introduction of halogen substituents at specific positions significantly enhanced their inhibitory effects.
Antimicrobial Evaluation
A comprehensive evaluation by Mohamed et al. highlighted the antimicrobial efficacy of various substituted quinazolinones against clinical isolates of bacteria. The results indicated that compounds with electron-donating groups exhibited superior activity against gram-positive bacteria compared to traditional antibiotics .
Mechanism of Action
The mechanism of action of “6-bromo-8-chloro-1H-quinazolin-4-one” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules and modulating their activity. This can result in changes in cellular processes and biochemical pathways, leading to the desired therapeutic or industrial outcomes.
Comparison with Similar Compounds
Structural Analogs in Dihydroquinazolinone Series
describes 6-bromo-8-(substituted-ethynyl)-2,3-dihydroquinazolin-4(1H)-ones (Table 1). These compounds share the bromine at position 6 but differ in the 8-position substituent (e.g., phenylethynyl groups) and the 2-position aromatic ring (e.g., 4-fluorophenyl, 4-chlorophenyl). Key comparisons include:
Table 1: Physical and Spectroscopic Properties of Dihydroquinazolinone Derivatives
Key Observations:
Positional Isomers: 7-Bromo-6-Chloro-4(3H)-Quinazolinone (Cebrazolone)
highlights Cebrazolone (CAS 17518-98-8), a positional isomer with bromine at position 7 and chlorine at 6. Despite sharing the molecular formula C₈H₄BrClN₂O , the halogen arrangement differs significantly:
Table 2: Comparison of Halogen Positioning
Implications : Adjacent halogens in Cebrazolone may enhance binding to hydrophobic enzyme pockets, whereas the separated halogens in the target compound could favor interactions with larger binding sites.
Quinoline Derivatives
lists quinoline-based analogs (e.g., 6-bromo-4,8-dichloro-quinoline-3-carbonitrile). Unlike quinazolinones, quinolines lack the pyrimidine ring oxygen, altering hydrogen-bonding capacity and acidity:
Table 3: Quinazolinone vs. Quinoline Derivatives
| Property | This compound | 6-Bromo-4,8-Dichloro-Quinoline-3-Carbonitrile |
|---|---|---|
| Core Structure | Quinazolinone (two nitrogens, one oxygen) | Quinoline (one nitrogen) |
| Hydrogen Bonding | Stronger (amide-like N–H and C=O) | Weaker (nitrogen lone pair only) |
| Solubility | Likely higher in polar solvents | Lower due to non-polar cyano group |
| Reactivity | Prone to nucleophilic attack at C4 | Stabilized by electron-withdrawing cyano group |
Functional Impact: The quinazolinone scaffold may offer better pharmacokinetic profiles for drug development compared to quinolines.
Research Findings and Implications
- Substituent Position : Halogen placement (6 vs. 7/8) critically influences electronic and steric properties, impacting drug-receptor interactions.
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing 6-bromo-8-chloro-1H-quinazolin-4-one, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves cyclization of halogenated precursors. For example, bromo- and chloro-substituted anilines can undergo condensation with carbonyl reagents (e.g., urea or thiourea derivatives) under acidic or thermal conditions. Optimization includes varying solvents (e.g., acetic acid or DMF), temperature (reflux conditions), and catalysts (e.g., POCl₃ for cyclization). Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical to isolate the pure product .
- Key Data : Yield improvements (e.g., 66% to >90%) are achieved by iterative adjustments to stoichiometry and reaction time .
Q. Which spectroscopic techniques are essential for confirming the structure of this compound?
- Methodological Answer :
- 1H/13C-NMR : Assign aromatic protons (δ 7.5–8.5 ppm) and carbons (δ 110–160 ppm) to verify substituent positions. Chlorine and bromine induce characteristic deshielding effects .
- IR Spectroscopy : Confirm the lactam carbonyl stretch (~1680–1700 cm⁻¹) and C-Br/C-Cl vibrations (500–700 cm⁻¹) .
- HRMS : Validate molecular formula (e.g., C₈H₄BrClN₂O requires m/z 272.9208) with <2 ppm error .
Q. How can crystallographic data resolve ambiguities in molecular conformation?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using programs like SHELXL or WinGX provides precise bond lengths and angles. For example, the quinazolinone ring typically exhibits planarity (torsion angles <5°), while halogen substituents influence packing via C–X···π interactions. Data collection at low temperature (e.g., 100 K) minimizes thermal motion artifacts .
Advanced Research Questions
Q. How can contradictory spectroscopic data (e.g., unexpected splitting in NMR) be resolved for halogenated quinazolinones?
- Methodological Answer :
- Dynamic NMR Studies : Probe rotational barriers of substituents (e.g., hindered rotation of bulky groups) by variable-temperature NMR .
- DFT Calculations : Compare experimental NMR shifts with computed values (e.g., using Gaussian09 with B3LYP/6-31G* basis set) to identify conformational isomers .
- Crystallographic Validation : SCXRD data can confirm whether observed splitting arises from crystal packing effects or intramolecular interactions .
Q. What computational strategies predict the bioactivity of this compound derivatives?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases). Focus on halogen bonding (C–X···O/N) and π-stacking with active-site residues .
- QSAR Modeling : Build regression models using descriptors like LogP, polar surface area, and H-bond acceptors. Validate with leave-one-out cross-validation (R² > 0.8) .
- MD Simulations : Assess stability of ligand-protein complexes (e.g., 50 ns trajectories in GROMACS) to identify persistent interactions .
Q. How do solvent and substituent effects influence the tautomeric equilibrium of 1H-quinazolin-4-one derivatives?
- Methodological Answer :
- UV-Vis Spectroscopy : Monitor tautomer ratios (e.g., lactam vs. lactim forms) in solvents of varying polarity (e.g., DMSO vs. chloroform) .
- Theoretical Studies : Calculate tautomer stability (ΔG) using M06-2X/cc-pVTZ. Electron-withdrawing groups (e.g., –Cl, –Br) favor the lactam form due to enhanced resonance stabilization .
Critical Analysis of Evidence
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
